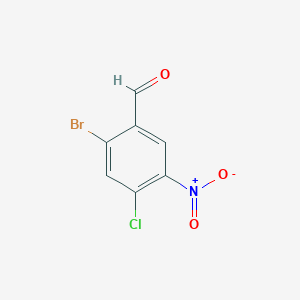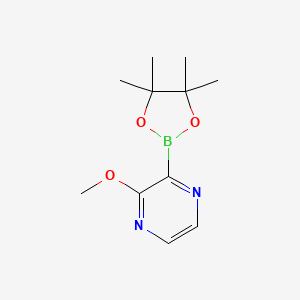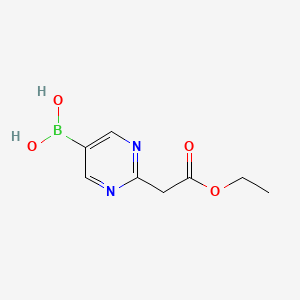![molecular formula C6H8O2 B13455328 1-Oxaspiro[3.3]heptan-6-one](/img/structure/B13455328.png)
1-Oxaspiro[3.3]heptan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxaspiro[3.3]heptan-6-one, also known as 1-oxaspiroheptane, is an organic compound with the molecular formula C7H14O. It is a cyclic ether and appears as a colorless liquid at room temperature. This compound is notable for its versatility and wide range of applications in various scientific fields.
Preparation Methods
1-Oxaspiro[3.3]heptan-6-one can be synthesized through several methods, including:
Williamson Ether Synthesis: An alkyl halide reacts with a strong base like sodium hydroxide to form an alkoxide, which then reacts with an alcohol to form the desired ether.
Grignard Reagents: These reagents can be used to form the compound through a series of reactions involving organolithium and organocuprate reagents.
Decagram-Scale Synthesis: Starting from commercially available and inexpensive 3-oxocyclobutane-1-carboxylic acid, a series of 6 to 13 operationally simple steps can be used to synthesize this compound.
Chemical Reactions Analysis
1-Oxaspiro[3.3]heptan-6-one undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into other cyclic ethers or alcohols.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Reagents like sodium hydroxide, Grignard reagents, and organolithium compounds are commonly used in these reactions.
Major Products: The reactions typically yield a variety of ethers, alcohols, and other cyclic compounds.
Scientific Research Applications
1-Oxaspiro[3.3]heptan-6-one has a wide range of applications in scientific research:
Chemistry: Used as a solvent and starting material for synthesizing various organic compounds.
Biology: Acts as a reagent in biochemical reactions and studies.
Industry: Utilized in the synthesis of amines, ethers, and esters, and as a catalyst in various organic reactions.
Mechanism of Action
1-Oxaspiro[3.3]heptan-6-one acts primarily as a nucleophile, donating electrons to other molecules and facilitating various chemical reactions. It can also function as a Lewis acid, accepting electrons from other molecules. These properties make it an effective catalyst in many organic reactions.
Comparison with Similar Compounds
1-Oxaspiro[3.3]heptan-6-one is unique due to its spirocyclic structure, which imparts distinct chemical properties compared to other cyclic ethers. Similar compounds include:
1,6-Dioxaspiro[3.3]heptane: Another cyclic ether with different reactivity and applications.
2-Oxa-6-azaspiro[3.3]heptane: A compound with both oxygen and nitrogen in the ring, used in different synthetic applications.
Properties
Molecular Formula |
C6H8O2 |
|---|---|
Molecular Weight |
112.13 g/mol |
IUPAC Name |
1-oxaspiro[3.3]heptan-6-one |
InChI |
InChI=1S/C6H8O2/c7-5-3-6(4-5)1-2-8-6/h1-4H2 |
InChI Key |
PUAJBDOHLPLJBB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC12CC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




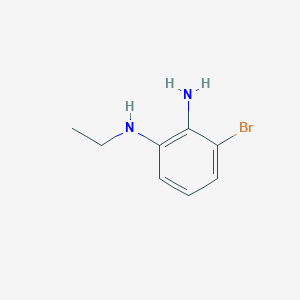

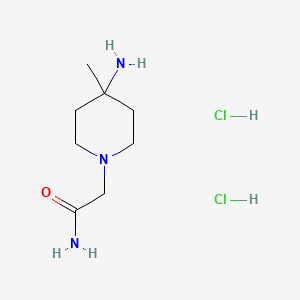

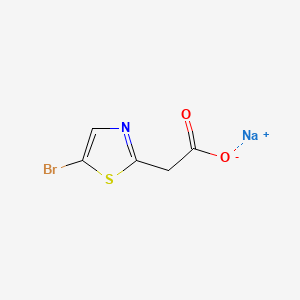
![[(1R,5S)-2-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride](/img/structure/B13455283.png)
![1-[(4-Chlorophenyl)methyl]pyrrolidine-2,3-dione](/img/structure/B13455292.png)
